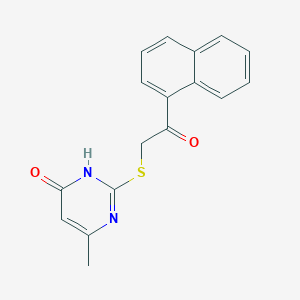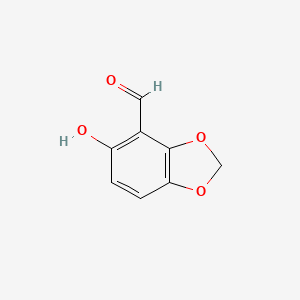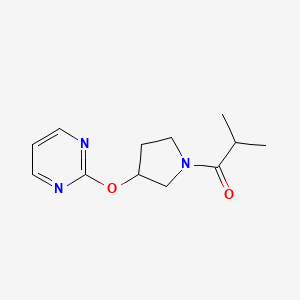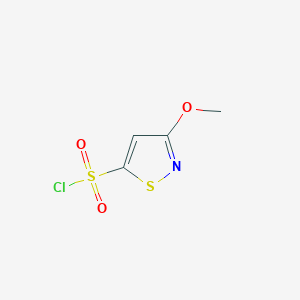![molecular formula C15H16BrNOS B2511913 (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310103-05-8](/img/structure/B2511913.png)
(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H16BrNOS and its molecular weight is 338.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bromination Reactions
Brominated compounds, such as those derived from (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone, are crucial in organic synthesis. They serve as intermediates in the preparation of more complex molecules. For instance, the bromination of bicyclo[3.2.1]octa-2,6-diene with N-bromosuccinimide illustrates the formation of intermediates that can undergo further chemical transformations, highlighting the importance of brominated compounds in synthetic strategies (Japenga, Klumpp, & Stapersma, 1977).
Cycloaddition Reactions
Compounds like this compound may participate in cycloaddition reactions, which are fundamental in constructing cyclic structures. For example, the Diels-Alder reaction in water medium to synthesize (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones demonstrates the utility of cycloaddition reactions in efficiently creating complex bicyclic frameworks with potential antimicrobial and antioxidant activities (Thirunarayanan, 2017).
Synthesis of Heterocyclic Compounds
The structural motif found in this compound is reminiscent of heterocyclic compounds, which are pivotal in medicinal chemistry. The synthesis and evaluation of novel (3-(4-substitutedphenylamino)-8-azabicyclo(3.2.1)oct-8yl)-phenyl-methanone derivatives showcase the relevance of such structures in developing compounds with antibacterial activity, illustrating the potential biomedical applications of related compounds (Reddy et al., 2011).
Antioxidant Properties
Compounds containing bromophenols, which may be structurally related to the compound of interest, have been studied for their antioxidant properties. For example, the synthesis and evaluation of antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, highlight the potential of brominated compounds in contributing to antioxidant activity, a property that could be relevant for materials science and pharmacology (Balaydın et al., 2010).
Catalytic Applications
The structural complexity and presence of chiral centers in compounds like this compound suggest their potential use as catalysts or ligands in asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity and highlighting the utility of complex molecules in catalytic processes (Wang et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32A structurally similar compound, mrtx1133, is reported to be a potent and selective inhibitor of kras g12d , which is a common oncogenic mutation in various types of solid tumors .
Mode of Action
The exact mode of action of (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32It can be inferred from the structurally similar compound mrtx1133 that it may bind to its target with high affinity . This binding could potentially inhibit the function of the target protein, leading to a decrease in the proliferation of cancer cells .
Result of Action
The molecular and cellular effects of (4-bromothiophen-2-yl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[32Based on the potential target of this compound, it might lead to a decrease in the proliferation of cancer cells .
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNOS/c16-11-7-14(19-8-11)15(18)17-12-3-4-13(17)6-10(5-12)9-1-2-9/h7-8,12-13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBMICIYKRGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2511833.png)
![5-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2511834.png)



![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)
![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)
![2-[(3-chlorophenyl)amino]-5h-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)
![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2511848.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)
